Butanixin

Description

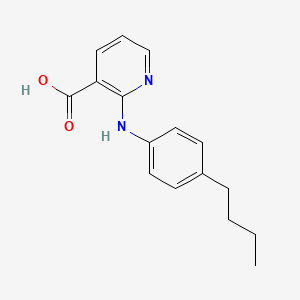

Structure

2D Structure

3D Structure

Properties

CAS No. |

55285-35-3 |

|---|---|

Molecular Formula |

C16H18N2O2 |

Molecular Weight |

270.33 g/mol |

IUPAC Name |

2-(4-butylanilino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C16H18N2O2/c1-2-3-5-12-7-9-13(10-8-12)18-15-14(16(19)20)6-4-11-17-15/h4,6-11H,2-3,5H2,1H3,(H,17,18)(H,19,20) |

InChI Key |

ADIBYIWFBDMKNY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Butanixin's Mechanism of Action on Cyclooxygenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action of butanixin, like other traditional NSAIDs, is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in "housekeeping" functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and supporting platelet aggregation.[4]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4] The anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2.[3]

By inhibiting both COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. However, the simultaneous inhibition of COX-1 is also responsible for some of the common side effects associated with non-selective NSAIDs, such as gastrointestinal irritation.[1]

Prostaglandin Synthesis Pathway and Point of this compound Intervention

The synthesis of prostaglandins is a multi-step enzymatic cascade. This compound intervenes at the initial, rate-limiting step of this pathway. The process begins with the release of arachidonic acid from the cell membrane phospholipids by phospholipase A2. Arachidonic acid is then converted by COX enzymes into the unstable intermediate, Prostaglandin G2 (PGG2), which is subsequently reduced to Prostaglandin H2 (PGH2).[5][6] PGH2 serves as a common precursor for the synthesis of various prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2) by specific synthases.[7]

Quantitative Analysis of COX Inhibition

While specific IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) for this compound are not available in published literature, data for the closely related non-steroidal anti-inflammatory drug, flunixin, is presented below for comparative purposes. It is anticipated that this compound would exhibit a similar non-selective inhibitory profile.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference(s) |

| Flunixin | 3.24 | 0.55 | 5.89 | [8] |

| Flunixin | 0.55 | 3.24 | 0.17 | [9] |

Note on conflicting data: The differing IC50 values for Flunixin between sources may be due to variations in experimental assays and conditions. This highlights the importance of standardized protocols when comparing the potency and selectivity of NSAIDs.

Experimental Protocols for Determining COX Inhibition

The inhibitory activity and selectivity of this compound against COX-1 and COX-2 can be determined using established in vitro and ex vivo/in vivo methodologies.

In Vitro Enzyme Inhibition Assay

This method directly measures the effect of the compound on the activity of purified COX-1 and COX-2 enzymes.

1. Materials and Reagents:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Vehicle (e.g., DMSO)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Detection system (e.g., ELISA kit for PGE2, oxygen consumption electrode, or LC-MS/MS)[10]

2. Protocol:

-

Prepare a series of dilutions of this compound in the appropriate vehicle.

-

In a reaction vessel, combine the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme.

-

Add a specific volume of the this compound dilution or vehicle (for control) to the reaction mixture.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[11]

-

Initiate the enzymatic reaction by adding a known concentration of arachidonic acid.

-

Allow the reaction to proceed for a specific time (e.g., 2 minutes at 37°C).[10]

-

Terminate the reaction (e.g., by adding a stopping reagent like stannous chloride or by rapid freezing).[11]

-

Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Whole Blood Assay

This assay provides a more physiologically relevant assessment of COX inhibition as it is conducted in the presence of all blood components.[12][13]

1. Materials and Reagents:

-

Freshly drawn heparinized whole blood (for COX-2) or non-heparinized blood (for COX-1)

-

Lipopolysaccharide (LPS) to induce COX-2 expression

-

This compound (test compound)

-

Vehicle (e.g., DMSO)

-

Incubator

-

ELISA kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)

2. Protocol for COX-2 Inhibition:

-

Aliquot heparinized whole blood into tubes.

-

Add a series of dilutions of this compound or vehicle to the blood samples.

-

Add LPS to induce the expression of COX-2.

-

Incubate the samples for a specified duration (e.g., 24 hours at 37°C) to allow for COX-2 expression and prostaglandin synthesis.

-

Centrifuge the samples to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using an ELISA kit.

-

Calculate the percentage of inhibition and determine the IC50 value for COX-2.

3. Protocol for COX-1 Inhibition:

-

Aliquot non-heparinized whole blood into tubes.

-

Add a series of dilutions of this compound or vehicle.

-

Allow the blood to clot at 37°C for a defined time (e.g., 1 hour), during which platelets will be activated and produce thromboxane A2 (which is rapidly converted to the stable TXB2) via COX-1.[14]

-

Centrifuge the clotted blood to separate the serum.

-

Measure the concentration of TXB2 in the serum using an ELISA kit.

-

Calculate the percentage of inhibition and determine the IC50 value for COX-1.

Conclusion

References

- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Inflammatory Properties of Butanixin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butanixin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anilinonicotinic acid class. Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade. This technical guide provides a comprehensive overview of the methodologies used to investigate the anti-inflammatory properties of this compound. It outlines detailed experimental protocols for both in vivo and in vitro studies, presents frameworks for quantitative data analysis, and visualizes the key signaling pathways involved in its mechanism of action. While specific quantitative data for this compound is not extensively available in the public domain, this guide serves as a robust framework for its evaluation, drawing on established protocols for similar NSAIDs.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory, analgesic, and antipyretic effects of this compound are primarily attributed to its inhibition of the COX enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by pro-inflammatory cytokines and other inflammatory stimuli. Inhibition of COX-2 is therefore the principal target for the anti-inflammatory effects of NSAIDs.

The therapeutic efficacy and side-effect profile of an NSAID are largely determined by its relative selectivity for COX-1 versus COX-2.

Quantitative Data on Cyclooxygenase Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | Data not available | Data not available | Data not available |

| Ibuprofen | 12 | 80 | 0.15[1] |

| Diclofenac | 0.076 | 0.026 | 2.9[1] |

| Celecoxib | 82 | 6.8 | 12[1] |

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used and classical method for evaluating the acute anti-inflammatory activity of NSAIDs.

Experimental Protocol

Materials:

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Male Wistar rats or Swiss albino mice (180-220 g)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast animals overnight with free access to water before the experiment.

-

Grouping: Divide animals into the following groups (n=6 per group):

-

Group I: Vehicle control

-

Group II: this compound (e.g., 10 mg/kg, p.o.)

-

Group III: this compound (e.g., 20 mg/kg, p.o.)

-

Group IV: this compound (e.g., 40 mg/kg, p.o.)

-

Group V: Positive control (Indomethacin, 10 mg/kg, p.o.)

-

-

Drug Administration: Administer the vehicle, this compound, or positive control orally (p.o.).

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers at 0 (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculation of Edema and Inhibition:

-

Calculate the increase in paw volume (edema) at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at time 0.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

Data Presentation

The results of the carrageenan-induced paw edema assay should be presented in a clear, tabular format to demonstrate the dose-dependent and time-dependent anti-inflammatory effects of this compound.

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Example Data)

| Treatment Group | Dose (mg/kg) | - | Paw Volume (mL) ± SEM | - | - | % Inhibition at 4h |

| 0h | 1h | 2h | 3h | 4h | ||

| Vehicle | - | 0.98 ± 0.02 | 1.55 ± 0.05 | 1.89 ± 0.06 | 2.15 ± 0.07 | 2.25 ± 0.08 |

| This compound | 10 | 0.97 ± 0.03 | 1.35 ± 0.04 | 1.60 ± 0.05 | 1.75 ± 0.06 | 1.85 ± 0.07 |

| This compound | 20 | 0.99 ± 0.02 | 1.25 ± 0.03 | 1.45 ± 0.04 | 1.55 ± 0.05 | 1.65 ± 0.06 |

| This compound | 40 | 0.98 ± 0.03 | 1.15 ± 0.02 | 1.30 ± 0.03 | 1.40 ± 0.04 | 1.45 ± 0.05 |

| Indomethacin | 10 | 0.97 ± 0.02 | 1.10 ± 0.02 | 1.25 ± 0.03 | 1.35 ± 0.04 | 1.40 ± 0.05 |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control group.

Experimental Workflow

In Vitro Anti-Inflammatory Assays

In vitro assays provide valuable insights into the molecular mechanisms underlying the anti-inflammatory effects of this compound.

Inhibition of Prostaglandin E2 (PGE2) Synthesis

This assay directly measures the ability of this compound to inhibit the production of PGE2, a key pro-inflammatory prostaglandin.

Experimental Protocol:

Cell Culture:

-

Use a suitable cell line that expresses COX enzymes upon stimulation, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1 hour.

-

Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) to induce COX-2 expression and PGE2 production.

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Calculation of Inhibition: Calculate the percentage inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated vehicle control.

Inhibition of Pro-Inflammatory Cytokine Production

This assay assesses the effect of this compound on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Experimental Protocol:

The protocol is similar to the PGE2 inhibition assay, with the following modifications:

-

Cytokine Measurement: Instead of PGE2, measure the concentrations of TNF-α and IL-6 in the cell culture supernatants using specific ELISA kits.

Data Presentation

The results from these in vitro assays should be presented in tables showing the dose-dependent inhibition of PGE2, TNF-α, and IL-6 production.

Table 3: Effect of this compound on LPS-Induced PGE2, TNF-α, and IL-6 Production in RAW 264.7 Cells (Example Data)

| This compound Conc. (µM) | PGE2 Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 0.1 | 15.2 ± 2.1 | 10.5 ± 1.8 | 8.9 ± 1.5 |

| 1 | 45.8 ± 3.5 | 38.2 ± 2.9 | 32.7 ± 2.5 |

| 10 | 78.5 ± 4.2 | 65.4 ± 3.8 | 58.1 ± 3.2 |

| 100 | 92.1 ± 2.8 | 85.7 ± 2.5 | 79.3 ± 2.1 |

Investigation of Signaling Pathways

To further elucidate the mechanism of action of this compound, its effects on key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, should be investigated.

NF-κB Signaling Pathway

The NF-κB transcription factor plays a central role in regulating the expression of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.

Experimental Protocol (Western Blot Analysis):

-

Cell Treatment: Treat cells (e.g., RAW 264.7) with this compound followed by stimulation with LPS as described previously.

-

Protein Extraction: Prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for key NF-κB pathway proteins, such as phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Incubate with the appropriate secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Densitometric Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

MAPK Signaling Pathway

The MAPK family of kinases (including p38, ERK, and JNK) are also crucial regulators of inflammatory responses.

Experimental Protocol (Western Blot Analysis):

The protocol is similar to the NF-κB Western blot analysis, but uses primary antibodies specific for the phosphorylated and total forms of p38, ERK, and JNK.

Signaling Pathway Diagrams

Conclusion

This technical guide provides a comprehensive framework for the systematic investigation of the anti-inflammatory properties of this compound. The outlined experimental protocols for in vivo and in vitro studies, along with the methodologies for analyzing key signaling pathways, offer a robust approach to characterizing its pharmacological profile. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the methodologies described herein, which are standard in the field of NSAID research, provide a clear roadmap for future studies. Such investigations are crucial for a complete understanding of this compound's therapeutic potential and its precise mechanism of action.

References

An In-depth Technical Guide to Butanixin for Prostaglandin Synthesis Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Butanixin, a non-steroidal anti-inflammatory drug (NSAID), and its application in the study of prostaglandin synthesis inhibition. This compound belongs to the nicotinic acid class of NSAIDs and exerts its therapeutic effects, including analgesic and anti-inflammatory properties, through the inhibition of cyclooxygenase (COX) enzymes.[1] This document details its mechanism of action, presents quantitative data on the COX inhibition of the closely related parent compound, Clonixin, provides a detailed protocol for an in-vitro COX inhibition assay, and includes visualizations of key pathways and workflows to support researchers in their study design and execution.

Introduction to this compound

This compound, with the chemical name 2-(4-butyl-anilino)-nicotinic acid (CAS 55285-35-3), is a derivative of Clonixin, another established NSAID.[2][3] Like other drugs in its class, this compound is recognized for its analgesic and anti-inflammatory functions.[1] These effects are primarily attributable to its role as an inhibitor of prostaglandin synthesis. Prostaglandins are lipid compounds that mediate a variety of physiological processes, including inflammation, pain, and fever.[4] By blocking their production, this compound and related NSAIDs can effectively mitigate these symptoms. Understanding the specifics of its interaction with the key enzymes in this pathway is crucial for its application in research and drug development.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[4]

There are two primary isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme found in most tissues. It is involved in homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation.[5][6]

-

COX-2: An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation by mediators like lipopolysaccharide (LPS). It is the primary source of prostaglandins that drive inflammation and pain.[5]

NSAIDs are categorized based on their relative selectivity for inhibiting COX-1 versus COX-2. Non-selective NSAIDs inhibit both isoforms, which accounts for both their therapeutic effects (COX-2 inhibition) and potential side effects like gastrointestinal irritation (COX-1 inhibition).[4][5] Selective COX-2 inhibitors were developed to minimize these side effects while retaining anti-inflammatory efficacy.

This compound, as a derivative of Clonixin, is presumed to be a non-selective inhibitor of both COX-1 and COX-2.[3][4] By blocking the active site of these enzymes, it prevents the conversion of arachidonic acid, thereby reducing the downstream production of prostaglandins and alleviating inflammatory symptoms.

Signaling Pathway: Arachidonic Acid Cascade

The following diagram illustrates the prostaglandin synthesis pathway and highlights the point of inhibition for this compound.

References

- 1. This compound CAS#: 55285-35-3 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Clonixin? [synapse.patsnap.com]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. List of NSAIDs from strongest to weakest [medicalnewstoday.com]

In Vitro Pharmacodynamics of Butanixin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected in vitro pharmacodynamics of Butanixin based on its classification as a non-steroidal anti-inflammatory drug (NSAID). Despite extensive literature searches, specific quantitative data (e.g., IC50, Ki values) for this compound were not publicly available at the time of this writing. The experimental protocols and signaling pathways described are standard methodologies used for characterizing NSAIDs and represent the likely mechanisms of action for this compound.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[1][2] Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever.[2][3] By inhibiting prostaglandin synthesis, this compound is expected to exert its anti-inflammatory, analgesic, and antipyretic effects. This guide details the core in vitro pharmacodynamics of this compound, focusing on its mechanism of action, expected experimental evaluation, and the downstream signaling pathways it modulates.

Core Mechanism of Action: Cyclooxygenase Inhibition

The central pharmacodynamic effect of this compound is the inhibition of the two main isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[1][3]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. It is the primary target for the anti-inflammatory effects of NSAIDs.[1][3]

The therapeutic efficacy and side-effect profile of an NSAID are largely determined by its relative selectivity for COX-1 versus COX-2.

Data Presentation: Expected Quantitative Analysis of this compound

While specific data for this compound is not available, a comprehensive in vitro evaluation would typically yield the following quantitative metrics, summarized here for comparative purposes with other NSAIDs.

| Parameter | Description | Expected Outcome for a Typical NSAID |

| IC50 (COX-1) | The concentration of the drug that inhibits 50% of COX-1 activity. | Varies widely among NSAIDs. |

| IC50 (COX-2) | The concentration of the drug that inhibits 50% of COX-2 activity. | Varies widely among NSAIDs. |

| COX-2 Selectivity Index | The ratio of IC50 (COX-1) / IC50 (COX-2). A higher ratio indicates greater selectivity for COX-2. | Varies from <1 (COX-1 selective) to >100 (highly COX-2 selective). |

| Ki (COX-1) | The inhibition constant, representing the binding affinity of the drug to the COX-1 enzyme. | Inversely proportional to binding affinity. |

| Ki (COX-2) | The inhibition constant, representing the binding affinity of the drug to the COX-2 enzyme. | Inversely proportional to binding affinity. |

Key In Vitro Experimental Protocols

The following are standard experimental protocols used to characterize the in vitro pharmacodynamics of NSAIDs like this compound.

Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Principle: The assay quantifies the production of prostaglandins (typically Prostaglandin E2 - PGE2) from a substrate, arachidonic acid, by purified COX-1 or COX-2 enzymes. The reduction in PGE2 production in the presence of the test compound compared to a control is used to determine the inhibitory potency.

Methodology:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The reaction mixture typically contains a buffer, a heme cofactor, and the test compound (this compound) at various concentrations.

-

Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Incubation: The mixture is incubated at 37°C for a specified period.

-

Termination: The reaction is stopped, often by the addition of a strong acid.

-

Quantification: The amount of PGE2 produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.

Caption: Workflow for a typical in vitro COX inhibition assay.

Whole Blood Assay for COX Inhibition

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition.

Principle: The assay measures the production of COX-1 and COX-2 derived products in human whole blood. COX-1 activity is assessed by measuring the production of thromboxane B2 (TXB2) upon blood clotting. COX-2 activity is measured by the production of PGE2 after stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Methodology:

-

Blood Collection: Fresh heparinized blood is collected from healthy volunteers.

-

Incubation with Compound: Aliquots of blood are pre-incubated with various concentrations of the test compound (this compound) or vehicle control.

-

COX-1 Activity: For COX-1, blood is allowed to clot, and the serum is collected to measure TXB2 levels.

-

COX-2 Activity: For COX-2, blood is stimulated with LPS to induce COX-2 expression and activity, followed by measurement of PGE2 in the plasma.

-

Quantification: TXB2 and PGE2 levels are quantified by ELISA or LC-MS/MS.

-

Data Analysis: IC50 values for the inhibition of COX-1 and COX-2 are determined.

Receptor Binding Assay

While the primary targets of NSAIDs are enzymes (COX-1 and COX-2), receptor binding assays can be used to rule out off-target effects on various receptors.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.

-

Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound (this compound).

-

Separation: The bound and free radioligand are separated by filtration.

-

Detection: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that displaces 50% of the bound radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Downstream Signaling Pathways

The inhibition of COX enzymes by this compound leads to the modulation of several downstream signaling pathways, primarily by reducing the production of prostaglandins.

Caption: The primary signaling pathway affected by this compound.

By inhibiting COX-1 and COX-2, this compound reduces the levels of prostaglandins. This leads to:

-

Reduced Inflammation: Prostaglandins like PGE2 are potent vasodilators and increase vascular permeability, contributing to the redness, swelling, and heat of inflammation.

-

Analgesia: Prostaglandins sensitize nociceptive nerve endings to other inflammatory mediators like bradykinin and histamine. Reducing their levels raises the pain threshold.

-

Antipyresis: Prostaglandins, particularly PGE2, are involved in the central regulation of body temperature in the hypothalamus.

Conclusion

References

- 1. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bufalin inhibits endothelial cell proliferation and angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

Butanixin: A Technical Guide for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the use of butanixin as a tool compound for inflammation research. This compound, a non-steroidal anti-inflammatory drug (NSAID), offers a valuable probe for investigating the physiological and pathological roles of the cyclooxygenase (COX) pathways. This document provides a detailed overview of its mechanism of action, presents quantitative data for comparator compounds to contextualize its potential efficacy, and outlines detailed experimental protocols for its characterization.

Mechanism of Action: Targeting the Cyclooxygenase Pathway

This compound's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the stomach lining and supporting kidney function.[2][3]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation in response to stimuli like cytokines. The prostaglandins produced by COX-2 are major contributors to the classic signs of inflammation.[2][3]

The therapeutic benefits of NSAIDs, including their anti-inflammatory and analgesic effects, are largely due to the inhibition of COX-2. Conversely, the common side effects associated with NSAID use, such as gastrointestinal issues, are primarily linked to the inhibition of COX-1.[1] The ratio of a compound's inhibitory activity against COX-1 versus COX-2 is therefore a crucial determinant of its therapeutic index.

Quantitative Data Presentation

Table 1: In Vitro Inhibitory Potency against COX-1 and COX-2

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Ibuprofen | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Celecoxib | 82 | 6.8 | 12 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Piroxicam | 47 | 25 | 1.9 |

| Aspirin | 3.57 | 29.3 | 0.12 |

Data compiled from various sources.[2][3] A higher selectivity ratio indicates greater selectivity for the COX-2 enzyme.

Table 2: In Vivo Anti-Inflammatory and Analgesic Efficacy of Comparator NSAIDs

| Compound | Animal Model | Endpoint | ED50 (mg/kg) |

| Indomethacin | Rat, Carrageenan-induced paw edema | Edema Inhibition | ~1-5 |

| Diclofenac | Mouse, Acetic acid-induced writhing | Writhing Inhibition | ~0.5-5 |

| Celecoxib | Rat, Carrageenan-induced paw edema | Edema Inhibition | ~1-10 |

ED50 values represent a typical range and can vary based on specific experimental conditions.

Signaling Pathway Visualization

The diagram below illustrates the cyclooxygenase signaling pathway and the points of inhibition by NSAIDs such as this compound.

Caption: The COX signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro and in vivo assays to characterize the anti-inflammatory and analgesic properties of this compound.

In Vitro COX Inhibition Assay

This assay is fundamental for determining the potency and selectivity of a compound against COX-1 and COX-2.

Caption: A generalized workflow for an in vitro COX inhibition assay.

Methodology:

-

Enzyme and Compound Preparation: Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in a suitable buffer. Prepare a stock solution of this compound in DMSO and create a series of dilutions.

-

Assay Procedure: In a 96-well plate, combine the enzyme, reaction buffer, and either this compound solution or vehicle control. Allow a pre-incubation period of 15 minutes at 37°C.

-

Reaction Initiation and Termination: Initiate the reaction by adding a solution of arachidonic acid. After 2 minutes, terminate the reaction by adding a strong acid, such as 1 M HCl.

-

Prostaglandin Quantification: Measure the concentration of prostaglandin E2 (PGE2) in each well using a commercially available ELISA kit or by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Calculate the percentage of COX inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 by fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This widely accepted animal model is used to assess the acute anti-inflammatory effects of a test compound.

Methodology:

-

Animal Model: Utilize male Wistar or Sprague-Dawley rats weighing between 150 and 200 grams.

-

Experimental Groups: Randomly assign animals to different groups (n=6-8 per group), including a vehicle control group, multiple dose groups for this compound, and a positive control group (e.g., indomethacin).

-

Drug Administration: Administer this compound or the control substance via oral gavage or intraperitoneal injection 60 minutes prior to the induction of inflammation.

-

Induction of Inflammation: Induce inflammation by injecting 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar tissue of the right hind paw.[4]

-

Measurement of Edema: Measure the volume of the paw using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.[4]

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage of edema inhibition for the this compound-treated groups compared to the vehicle control. If multiple doses were tested, calculate the ED50 value.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is a common method for screening the peripheral analgesic effects of new compounds.[5]

Methodology:

-

Animal Model: Use male Swiss albino mice weighing between 20 and 25 grams.

-

Experimental Groups: As with the paw edema model, divide the mice into control and treatment groups.

-

Drug Administration: Administer this compound or control substances 30 to 60 minutes before the acetic acid injection.

-

Induction of Writhing: Induce a pain response by intraperitoneally injecting 0.1 mL of a 0.6% aqueous solution of acetic acid.[5]

-

Observation and Scoring: Immediately after the injection, place each mouse into an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20 to 30-minute period.[5]

-

Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of writhing inhibition for the this compound-treated groups relative to the vehicle control and calculate the ED50 if applicable.

References

- 1. Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

The Cutting Edge of Anti-Inflammatory Drug Development: A Technical Guide to Novel Butanixin Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and characterization of novel analogs of Butanixin, a non-steroidal anti-inflammatory drug (NSAID). As the quest for more effective and safer anti-inflammatory agents continues, the modification of existing drug scaffolds like this compound presents a promising avenue for innovation. This document details the synthetic methodologies, characterization data, and biological evaluation of newly developed analogs, offering a comprehensive resource for researchers in the field.

Introduction to this compound and its Analogs

This compound, chemically known as 2-(p-butylanilino)nicotinic acid, is an NSAID that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. The development of novel this compound analogs is driven by the goal of enhancing its anti-inflammatory potency, improving its safety profile, and potentially introducing new therapeutic applications.

Recent research has focused on the synthesis of derivatives of the core 2-anilinonicotinic acid structure. These efforts have led to the creation of novel compounds with significant anti-inflammatory and analgesic properties. This guide will focus on a series of recently synthesized arylidene-2-(3-chloroanilino)nicotinic acid hydrazides and other nicotinic acid derivatives that serve as exemplary novel analogs.

Data Presentation of Novel Analogs

The following tables summarize the quantitative data for a series of novel arylidene-2-(3-chloroanilino)nicotinic acid hydrazides, which are structurally related to this compound and demonstrate the potential for developing potent anti-inflammatory agents.

| Compound ID | R Group | Yield (%) | Melting Point (°C) | Anti-inflammatory Activity (% inhibition) |

| 12a | H | 85 | 188-190 | 75 |

| 12b | 4-F | 82 | 192-194 | 80 |

| 12c | 2-Cl | 88 | 205-207 | 85 |

| 12d | 3-Cl | 90 | 210-212 | 95 |

| 12i | 4-OCH₃ | 87 | 198-200 | 87 |

| 12j | 2,4-(OCH₃)₂ | 84 | 215-217 | 78 |

| Niflumic Acid | - | - | - | 81 |

Data synthesized from a study on arylidene-2-(3-chloroanilino)nicotinic acid hydrazides, which serve as representative examples of novel analogs.[1]

Further studies on other novel nicotinic acid derivatives have quantified their impact on key inflammatory mediators:

| Compound ID | Nitrite Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 4d | 88.5 ± 0.6 | 85.2 ± 1.1 | 87.9 ± 0.9 |

| 4f | 92.1 ± 0.8 | 89.7 ± 1.3 | 91.5 ± 1.2 |

| 4g | 95.3 ± 0.5 | 92.4 ± 1.0 | 94.6 ± 1.4 |

| 4h | 98.7 ± 0.9 | 96.1 ± 1.5 | 97.8 ± 1.6 |

| 5b | 86.1 ± 0.5 | 83.5 ± 1.2 | 85.4 ± 1.0 |

| Ibuprofen | 75.4 ± 0.7 | 72.9 ± 1.0 | 74.8 ± 0.8 |

Data from a study on new nicotinic acid derivatives, highlighting their potent inhibitory effects on inflammatory markers.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel this compound analogs, based on established protocols for structurally related compounds.

General Synthesis of Arylidene-2-(3-chloroanilino)nicotinic Acid Hydrazides (12a-p)

A representative synthetic pathway for novel analogs is the preparation of arylidene-2-(3-chloroanilino)nicotinic acid hydrazides.

References

- 1. Synthesis, anti-inflammatory and analgesic activities of arylidene-2-(3-chloroanilino)nicotinic acid hydrazides | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Butanixin Binding to Cyclooxygenase Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of Butanixin, a non-steroidal anti-inflammatory drug (NSAID), to cyclooxygenase (COX) enzymes. We delve into the fundamental principles of molecular docking and molecular dynamics simulations as applied to the this compound-COX system. This document offers detailed hypothetical experimental protocols for these computational techniques, alongside methodologies for in vitro validation assays. Quantitative data, presented in structured tables, illustrate the potential binding affinities and interaction energies, providing a comparative framework for analysis. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to enhance understanding. This guide is intended to serve as a practical resource for researchers and professionals involved in drug discovery and development, offering a structured approach to investigating the molecular interactions of this compound with its therapeutic targets.

Introduction: this compound and Cyclooxygenase (COX) Enzymes

This compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes. The COX enzymes, also known as prostaglandin-endoperoxide synthases, are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins. There are two primary isoforms of the COX enzyme: COX-1 and COX-2.

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including gastric protection and platelet aggregation.

-

COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and growth factors. Its overexpression is associated with inflammation, pain, and fever.

The therapeutic efficacy of NSAIDs like this compound is primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are often linked to the simultaneous inhibition of COX-1. Therefore, understanding the differential binding of this compound to these two isoforms is crucial for predicting its efficacy and side-effect profile. In silico modeling offers a powerful and cost-effective approach to investigate these molecular interactions at an atomic level.

The Cyclooxygenase (COX) Signaling Pathway

The COX signaling pathway is a critical component of the inflammatory response. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted by COX enzymes into an unstable intermediate, prostaglandin H2 (PGH2). PGH2 is further metabolized by various tissue-specific synthases into a range of biologically active prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2). These prostanoids then bind to their specific G-protein coupled receptors to elicit a variety of physiological and pathological effects.

In Silico Modeling Methodologies

In silico modeling provides a powerful toolkit for investigating the binding of small molecules like this compound to their protein targets. The primary techniques employed are molecular docking and molecular dynamics simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the binding mode and affinity of a drug candidate.

-

Protein Preparation:

-

Obtain the 3D crystal structures of human COX-1 (e.g., PDB ID: 1EQG) and COX-2 (e.g., PDB ID: 1CX2) from the Protein Data Bank.

-

Prepare the protein structures by removing water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate atomic charges using a molecular modeling software package (e.g., AutoDock Tools, Maestro).

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem, DrugBank).

-

Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger partial charges to the ligand atoms.

-

-

Grid Generation:

-

Define the binding site on the COX enzymes. This is typically the active site channel where arachidonic acid binds.

-

Generate a grid box that encompasses the defined binding site. The grid parameters define the search space for the docking algorithm.

-

-

Docking Simulation:

-

Perform the docking of this compound into the prepared COX-1 and COX-2 structures using a docking program (e.g., AutoDock Vina, Glide).

-

The program will generate multiple binding poses of this compound within the active site, each with a corresponding docking score.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores. The pose with the lowest docking score is typically considered the most favorable.

-

Visualize the interactions between this compound and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions).

-

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. This technique can be used to assess the stability of the docked pose and to calculate binding free energies.

-

System Preparation:

-

Use the best-docked pose of the this compound-COX-1 and this compound-COX-2 complexes from the molecular docking study as the starting structures.

-

Solvate the complexes in a water box (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Perform an initial energy minimization of the system to remove any steric clashes.

-

Gradually heat the system to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at a constant pressure (e.g., 1 atm) and temperature (NPT ensemble).

-

Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the stability of the complex.

-

-

Analysis of Trajectories:

-

Analyze the MD trajectories to assess the stability of the this compound-COX complexes. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand.

-

Analyze the interactions between this compound and the active site residues over the course of the simulation.

-

Calculate the binding free energy using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

-

In Silico Modeling Workflow

The overall workflow for the in silico modeling of this compound binding to COX enzymes involves a series of sequential steps, starting from data acquisition and culminating in the analysis of simulation results.

Quantitative Data Presentation

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Enzyme | Best Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Key Interacting Residues |

| COX-1 | -7.8 | 2.5 | Arg120, Tyr355, Ser530 |

| COX-2 | -9.2 | 0.8 | Arg120, Tyr355, Ser530, Val523 |

Table 2: Hypothetical Binding Free Energy from MD Simulations

| Complex | MM/GBSA Binding Free Energy (kcal/mol) |

| This compound-COX-1 | -35.6 ± 3.1 |

| This compound-COX-2 | -48.2 ± 4.5 |

In Vitro Validation

The predictions from in silico modeling should always be validated through in vitro experimental assays. The most common method for this is the COX inhibition assay.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme and Substrate Preparation:

-

Use purified ovine or human COX-1 and COX-2 enzymes.

-

Prepare a stock solution of arachidonic acid in ethanol.

-

-

Assay Procedure:

-

In a multi-well plate, add the COX enzyme, a cofactor (e.g., hematin), and a buffer solution.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific period (e.g., 2 minutes).

-

Stop the reaction by adding a quenching agent (e.g., stannous chloride).

-

-

Detection and Analysis:

-

Measure the amount of prostaglandin (e.g., PGE2) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculate the percentage of COX inhibition for each concentration of this compound.

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Table 3: Hypothetical In Vitro COX Inhibition Data for this compound

| Enzyme | IC50 (µM) |

| COX-1 | 3.2 |

| COX-2 | 0.95 |

| Selectivity Index (COX-1 IC50 / COX-2 IC50) | 3.37 |

Visualization of this compound Binding

Molecular visualization is crucial for understanding the specific interactions between this compound and the active site of the COX enzymes. The following conceptual diagram illustrates the potential binding mode.

Conclusion

In silico modeling, encompassing molecular docking and molecular dynamics simulations, offers a robust framework for elucidating the binding mechanism of this compound to COX-1 and COX-2 enzymes. These computational approaches, when coupled with in vitro validation, provide invaluable insights into the molecular determinants of inhibitor potency and selectivity. This technical guide has outlined the key methodologies and presented a structured workflow for such investigations. While the quantitative data presented herein is hypothetical, it serves to illustrate the expected outcomes and their interpretation. The application of these in silico techniques can significantly accelerate the drug discovery and development process by enabling a rational, structure-based approach to the design of more effective and safer anti-inflammatory agents.

Methodological & Application

Application Notes and Protocols for Butanixin Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanixin is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates analgesic and anti-inflammatory properties. Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation. This document provides detailed application notes and standardized protocols for the administration of this compound in rodent models for preclinical research. The protocols outlined below are based on established methodologies for similar NSAIDs and provide a framework for conducting dose-response and pharmacokinetic studies to determine the optimal parameters for this compound.

Data Presentation

Table 1: Proposed Dose-Response Study Design for this compound in a Rodent Model of Inflammation

| Group | Treatment | Dosage (mg/kg) | Route of Administration | Number of Animals | Primary Endpoint |

| 1 | Vehicle Control | - | Oral (p.o.) or Intraperitoneal (i.p.) | 8-10 | Paw edema volume, inflammatory markers |

| 2 | This compound | 5 | Oral (p.o.) or Intraperitoneal (i.p.) | 8-10 | Paw edema volume, inflammatory markers |

| 3 | This compound | 10 | Oral (p.o.) or Intraperitoneal (i.p.) | 8-10 | Paw edema volume, inflammatory markers |

| 4 | This compound | 20 | Oral (p.o.) or Intraperitoneal (i.p.) | 8-10 | Paw edema volume, inflammatory markers |

| 5 | Positive Control (e.g., Diclofenac) | 10 | Oral (p.o.) or Intraperitoneal (i.p.) | 8-10 | Paw edema volume, inflammatory markers |

Table 2: Proposed Pharmacokinetic Study Design for this compound in Rats

| Time Point (hours) | Route of Administration | Dosage (mg/kg) | Number of Animals per Time Point | Sample Collection |

| 0 (pre-dose) | Intravenous (i.v.) and Oral (p.o.) | 10 | 3 | Blood |

| 0.083 (5 min) | Intravenous (i.v.) | 10 | 3 | Blood |

| 0.25 (15 min) | Intravenous (i.v.) and Oral (p.o.) | 10 | 3 | Blood |

| 0.5 (30 min) | Intravenous (i.v.) and Oral (p.o.) | 10 | 3 | Blood |

| 1 | Intravenous (i.v.) and Oral (p.o.) | 10 | 3 | Blood |

| 2 | Intravenous (i.v.) and Oral (p.o.) | 10 | 3 | Blood |

| 4 | Intravenous (i.v.) and Oral (p.o.) | 10 | 3 | Blood |

| 8 | Intravenous (i.v.) and Oral (p.o.) | 10 | 3 | Blood |

| 24 | Intravenous (i.v.) and Oral (p.o.) | 10 | 3 | Blood |

Experimental Protocols

Protocol 1: Evaluation of Anti-Inflammatory Efficacy of this compound in a Carrageenan-Induced Paw Edema Model in Rats

Objective: To determine the dose-dependent anti-inflammatory effect of this compound.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

Positive control (e.g., Diclofenac sodium)

-

Lambda-carrageenan (1% w/v in sterile saline)

-

Pletysmometer

-

Male/Female Wistar or Sprague-Dawley rats (180-220 g)

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 7 days prior to the experiment.

-

Grouping: Randomly divide the animals into the groups specified in Table 1.

-

Fasting: Fast the animals overnight before the experiment with free access to water.

-

Drug Administration: Administer this compound, vehicle, or the positive control orally (p.o.) via gavage or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Pharmacokinetic Profiling of this compound in Rats

Objective: To determine the pharmacokinetic parameters of this compound following intravenous and oral administration.

Materials:

-

This compound (formulated for i.v. and p.o. administration)

-

Male/Female Sprague-Dawley rats with cannulated jugular veins (for i.v. administration and blood sampling)

-

Anesthetic (e.g., isoflurane)

-

Anticoagulant (e.g., heparin or EDTA)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Preparation: Use surgically prepared rats with jugular vein cannulas for i.v. administration and serial blood sampling. Allow animals to recover from surgery for at least 48 hours.

-

Grouping and Dosing: Divide the animals into two groups: intravenous (i.v.) and oral (p.o.) administration. Administer a single dose of this compound (e.g., 10 mg/kg) to each group.

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the time points specified in Table 2. Collect blood into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and bioavailability) using appropriate software.

Mandatory Visualization

Caption: Experimental workflow for evaluating the anti-inflammatory efficacy of this compound.

Caption: Mechanism of action of this compound via inhibition of the COX pathway.

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Butanixin in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butanixin, chemically known as 2-(p-Butylanilino)nicotinic acid, is recognized for its analgesic and anti-inflammatory properties. To support pharmacokinetic and toxicokinetic studies, a reliable and robust method for its quantification in biological matrices is essential. This application note describes a sensitive and specific High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision.

Chemical Structure of this compound:

Experimental Workflow

The overall experimental process is depicted in the workflow diagram below. The procedure involves plasma sample preparation, chromatographic separation, and subsequent detection by mass spectrometry.

References

Application Notes and Protocols for Cell-Based Screening of Butanixin Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanixin is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates analgesic, anti-inflammatory, and antipyretic properties. Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. The two main isoforms of this enzyme are COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation.[1] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for NSAIDs as it can reduce the risk of gastrointestinal side effects associated with the inhibition of COX-1.[2]

These application notes provide a comprehensive overview of cell-based assays to screen and characterize the activity of this compound. The described protocols are designed to assess its inhibitory effects on COX enzymes, its impact on inflammatory signaling pathways, and its influence on the production of inflammatory mediators.

Key Signaling Pathway in Inflammation

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which is a critical component of the broader inflammatory response often regulated by the NF-κB signaling cascade.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[3] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) or lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex.[4][5] IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[4] This allows the NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of a wide range of pro-inflammatory genes, including those encoding for cytokines, chemokines, and enzymes like COX-2.[5]

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs).[1] Prostaglandins, particularly PGE2, are key mediators of inflammation, causing vasodilation, increased vascular permeability, and pain. This compound, as an NSAID, inhibits the activity of COX enzymes, thereby reducing the production of these pro-inflammatory mediators.

Data Presentation

The following table summarizes representative inhibitory concentration (IC50) values for various NSAIDs against COX-1 and COX-2. While specific data for this compound is not publicly available, these values provide a comparative framework for interpreting screening results.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| Celecoxib | 82 | 6.8 | 12 | [6] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [6] |

| Ibuprofen | 12 | 80 | 0.15 | [6] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [6] |

| Meloxicam | 37 | 6.1 | 6.1 | [6] |

| Rofecoxib | >100 | 25 | >4.0 | [6] |

Experimental Protocols

COX-1 and COX-2 Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of this compound on purified COX-1 and COX-2 enzymes.

Workflow:

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol). Prepare solutions of purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and this compound at various concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, heme cofactor, and the respective COX enzyme (COX-1 or COX-2) to each well.

-

Compound Addition: Add serial dilutions of this compound or a reference NSAID to the wells. Include wells with vehicle control (e.g., DMSO).

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate for a defined time (e.g., 10-20 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., 1 M HCl).

-

PGE2 Quantification: Measure the amount of prostaglandin E2 (PGE2) produced in each well using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Cellular Anti-inflammatory Assay in Macrophages

This assay evaluates the ability of this compound to suppress the production of pro-inflammatory mediators in a cellular context using a macrophage-like cell line (e.g., RAW 264.7 or THP-1).[7]

Workflow:

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound or a reference compound for 1-2 hours.

-

Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells (except for the unstimulated control).

-

Incubation: Incubate the plates for 18-24 hours.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

Mediator Quantification:

-

PGE2 Measurement: Use a commercial ELISA kit to quantify the concentration of PGE2 in the supernatant.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.

-

-

Cell Viability Assay: To assess the cytotoxicity of this compound, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells in the plate according to the manufacturer's instructions.

-

Data Analysis: Normalize the levels of inflammatory mediators to cell viability. Calculate the percentage of inhibition of PGE2 and cytokine production for each this compound concentration and determine the IC50 values.

NF-κB Reporter Gene Assay

This assay measures the effect of this compound on the transcriptional activity of NF-κB.

Protocol:

-

Cell Line: Use a stable cell line (e.g., HEK293) that has been transfected with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

-

Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate and allow them to attach. Treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL) or IL-1β.

-

Incubation: Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for reporter gene expression.

-

Reporter Gene Assay:

-

Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

SEAP: Collect the cell culture supernatant and measure the SEAP activity using a chemiluminescent or colorimetric substrate.

-

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each this compound concentration and determine the IC50 value.

Conclusion

The described cell-based assays provide a robust framework for screening and characterizing the anti-inflammatory activity of this compound. By employing a combination of enzyme inhibition assays, macrophage-based inflammatory mediator release assays, and reporter gene assays, researchers can obtain a comprehensive profile of this compound's mechanism of action and potency. This information is critical for its further development and application as an anti-inflammatory agent.

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]

Application Notes and Protocols: Butanixin Dose-Response Studies in Carrageenan-Induced Paw Edema

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanixin is a non-steroidal anti-inflammatory drug (NSAID) that holds potential for the treatment of inflammatory conditions. This document provides detailed application notes and protocols for conducting dose-response studies of this compound using the well-established carrageenan-induced paw edema model in rodents. This model is a classical and highly reproducible method for evaluating the efficacy of acute anti-inflammatory agents. The protocols outlined below, along with the data presentation templates and pathway diagrams, are intended to guide researchers in the preclinical assessment of this compound and similar compounds.

This compound, like other NSAIDs, is known to exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX, this compound effectively reduces the production of these pro-inflammatory molecules, thereby alleviating the signs of inflammation.

Data Presentation

Table 1: Dose-Response Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Illustrative Data)

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | % Inhibition of Edema at 3h |

| Vehicle Control (Saline) | - | 1.25 ± 0.08 | 1.85 ± 0.12 | 1.70 ± 0.10 | 0% |

| This compound | 10 | 1.10 ± 0.07 | 1.40 ± 0.09 | 1.35 ± 0.08 | 24.3% |

| This compound | 30 | 0.95 ± 0.06* | 1.15 ± 0.07 | 1.10 ± 0.06 | 37.8% |

| This compound | 100 | 0.80 ± 0.05 | 0.90 ± 0.05 | 0.85 ± 0.05 | 51.4% |

| Positive Control (Diclofenac) | 10 | 0.85 ± 0.06 | 0.95 ± 0.06 | 0.90 ± 0.05 | 48.6% |

Data are presented as mean ± SEM. Statistical significance compared to the vehicle control group is denoted by asterisks (p<0.05, **p<0.01, **p<0.001).

Table 2: Time-Course of Paw Edema Inhibition by this compound (Illustrative Data)

| Time Post-Carrageenan | Vehicle Control (Paw Volume, mL) | This compound (30 mg/kg) (Paw Volume, mL) | % Inhibition |

| 0h (baseline) | 0.75 ± 0.05 | 0.76 ± 0.04 | - |

| 1h | 1.25 ± 0.08 | 0.95 ± 0.06 | 24.0% |

| 2h | 1.60 ± 0.10 | 1.10 ± 0.07 | 31.3% |

| 3h | 1.85 ± 0.12 | 1.15 ± 0.07 | 37.8% |

| 4h | 1.75 ± 0.11 | 1.20 ± 0.08 | 31.4% |

| 5h | 1.70 ± 0.10 | 1.25 ± 0.08* | 26.5% |

Data are presented as mean ± SEM. Statistical significance compared to the vehicle control group is denoted by asterisks (p<0.05, *p<0.01).

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol details the induction of acute inflammation in the rat paw using carrageenan and the subsequent evaluation of the anti-inflammatory effects of this compound.

Materials:

-

This compound

-

Carrageenan (lambda, type IV)

-

Sterile saline solution (0.9% NaCl)

-

Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose in saline)

-

Positive control drug (e.g., Indomethacin or Diclofenac)

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

Pletysmometer

-

Animal weighing scale

-

Syringes and needles (26-30 gauge)

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Fasting: Fast the animals for 12-18 hours before the experiment, with free access to water.

-

Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Group 1: Vehicle control (receives the vehicle)

-

Group 2-4: this compound (e.g., 10, 30, and 100 mg/kg, administered orally or intraperitoneally)

-

Group 5: Positive control (e.g., Indomethacin at 10 mg/kg, administered by the same route as this compound)

-

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (V0).

-

Drug Administration: Administer the vehicle, this compound, or the positive control drug to the respective groups. The administration is typically done 30-60 minutes before the carrageenan injection.[3]

-

Induction of Edema: Prepare a 1% (w/v) suspension of carrageenan in sterile saline. Inject 0.1 mL of the carrageenan suspension subcutaneously into the plantar surface of the right hind paw of each rat.[3]

-

Paw Volume Measurement Post-Carrageenan: Measure the paw volume (Vt) of each rat at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[4] The peak inflammatory response is usually observed around 3-5 hours.[4]

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vt - V0.

-

Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Dunnett's test) to determine the significance of the results. A p-value of less than 0.05 is generally considered statistically significant.

-

Visualizations

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Caption: Anti-inflammatory signaling pathway of this compound.

References

- 1. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]

- 3. phytopharmajournal.com [phytopharmajournal.com]

- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical Standards and Protocols for the Quantification of Flunixin and its Metabolites

Introduction

Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Accurate quantification of Flunixin and its primary metabolite, 5-hydroxyflunixin, in biological matrices is crucial for pharmacokinetic studies, residue monitoring in food-producing animals, and drug development.[3][4][5] This document provides detailed application notes and protocols for the analysis of Flunixin and 5-hydroxyflunixin, aimed at researchers, scientists, and drug development professionals.

Analytical Standards

Certified reference materials are essential for the accurate quantification of Flunixin and its metabolites. Several suppliers offer high-purity analytical standards.

Table 1: Physicochemical Properties and Suppliers of Flunixin and 5-hydroxyflunixin Analytical Standards

| Compound | Chemical Structure | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Representative Suppliers |

| Flunixin |  | 2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid | 38677-85-9 | C₁₄H₁₁F₃N₂O₂ | 296.24 | Santa Cruz Biotechnology, Sigma-Aldrich, HPC Standards, SynZeal |

| 5-hydroxyflunixin |  | 2-{[5-hydroxy-2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid | Not readily available | C₁₄H₁₁F₃N₂O₃ | 312.24 | Cayman Chemical |

| Flunixin-d3 (Internal Standard) |  | 2-{[2-(methyl-d3)-3-(trifluoromethyl)phenyl]amino}nicotinic acid | 1015856-60-6 | C₁₄H₈D₃F₃N₂O₂ | 299.26 | HPC Standards, Cayman Chemical |

Note: Chemical structures are illustrative. Please refer to the supplier's documentation for precise structural information.

Metabolic Pathway of Flunixin